N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-24(21-23-20-16(27-3)6-5-7-18(20)29-21)13-19(25)22-11-10-14-8-9-15(26-2)17(12-14)28-4/h5-9,12H,10-11,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKDDKKAZFCZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC(=C(C=C1)OC)OC)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 415.5 g/mol. The structure consists of a dimethoxyphenethyl group linked to a thiazole derivative, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1351602-47-5 |
The compound exhibits its biological activity primarily through the following mechanisms:
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Autophagy Induction : It triggers autophagy, a process that helps in the degradation and recycling of cellular components, contributing to cell survival under stress conditions.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from proliferating.
Anticancer Properties
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- In Vitro Studies : The compound showed significant cytotoxicity against melanoma and pancreatic cancer cell lines.
- In Vivo Studies : In animal models, it reduced tumor growth significantly compared to control groups.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 1.5 | Apoptosis induction |
| PANC-1 (Pancreatic Cancer) | 2.0 | Cell cycle arrest |
| K562 (Chronic Myeloid Leukemia) | 1.8 | Induction of autophagy |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable properties such as:
- Absorption : Rapidly absorbed after administration.
- Distribution : Widely distributed in tissues with good penetration into tumors.
- Metabolism : Primarily metabolized in the liver with identifiable metabolites showing biological activity.
- Excretion : Excreted mainly through urine.
Case Studies
- Study on Melanoma Treatment : A study involving A375 xenograft models showed that treatment with the compound led to a significant decrease in tumor volume compared to untreated controls (p < 0.05).
- Combination Therapy Investigation : Research indicated enhanced efficacy when combined with traditional chemotherapeutics like Doxorubicin, suggesting potential for combination therapy approaches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
